molecular formula C24H21N9O4 B11544760 N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B11544760
M. Wt: 499.5 g/mol
InChI Key: UPQOVZSODBJZQX-AFUMVMLFSA-N
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Description

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring multiple aromatic rings and nitro groups, suggests potential utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydrazinyl group: This step may involve the reaction of the triazine core with hydrazine derivatives.

    Attachment of aromatic rings:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can enhance reaction rates and selectivity.

    Controlled temperature and pressure: Maintaining optimal conditions to ensure the desired reactions occur efficiently.

    Purification techniques: Methods such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of triazine compounds have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of nitro groups and aromatic rings in this compound suggests it could interact with biological targets in a similar manner.

Medicine

Medicinal applications might include the development of new pharmaceuticals. Triazine derivatives have been explored for their potential to inhibit specific enzymes or pathways involved in diseases.

Industry

In industry, such compounds can be used in the development of advanced materials, including polymers and dyes. Their stability and reactivity make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro groups could play a role in redox reactions, while the aromatic rings might facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: A simpler triazine derivative with similar structural features.

    N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine: Another triazine derivative with different substituents.

    2,4,6-trinitro-1,3,5-triazine: A highly nitrated triazine compound with distinct properties.

properties

Molecular Formula

C24H21N9O4

Molecular Weight

499.5 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H21N9O4/c1-15-7-8-19(13-16(15)2)27-23-28-22(26-18-9-11-20(12-10-18)32(34)35)29-24(30-23)31-25-14-17-5-3-4-6-21(17)33(36)37/h3-14H,1-2H3,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

UPQOVZSODBJZQX-AFUMVMLFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=CC=C4[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=CC=C4[N+](=O)[O-])C

Origin of Product

United States

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